molecular formula C10H14O4 B1497609 Diethyl 2-methylenecyclopropane-1,1-dicarboxylate CAS No. 106352-19-6

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Cat. No. B1497609
M. Wt: 198.22 g/mol
InChI Key: OFZZBYRXKFCAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Step-1: Synthesis of Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

    • Diethyl 2-allylmalonate reacts with NaH in THF to form the intermediate diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate .
  • Step-2: Synthesis of Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

    • The intermediate diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate undergoes further transformation to yield the desired product .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Rearrangement

  • Diethyl methylenecyclopropane-2,2-dicarboxylate has been synthesized through various routes. The synthesis involving electrophile ethyl cyanoformate and cyclopropylcarbanion demonstrates an effective method for large-scale production (Li Xiao-song, 2008).
  • Photochemical studies reveal that diethyl trans-methylenecyclopropane-2,3-dicarboxylate can undergo rearrangement to produce its cis form, a process distinct from its thermal rearrangement (J. Kagan, 1972).

Catalytic Annulation

  • Catalytic annulation using a Mg-Sn system with diethyl methylenecyclopropane-1,1-dicarboxylate and 1,1-dicyanoalkenes yields cyclopentylidenemalonates and spiro[2,3]hexane-1,1-dicarboxylates, demonstrating the compound's versatility in organic synthesis (Itaru Suzuki et al., 2017).

Cycloaddition and Polymerization

  • Diethyl and dimethyl cyclopropane-1,1-dicarboxylate engage in cycloaddition reactions forming high-yield pyrido[2,1-a]phthalazine derivatives, underlining its applicability in complex organic syntheses (Honglei Liu et al., 2016).
  • Research into polymerizations of substituted cyclopropanes, including diethyl 2-vinylcyclopropane-1,1-dicarboxylate, demonstrates potential applications in polymer science, particularly in the field of ring-opening polymerizations (I. Cho & K. Ahn, 1979).

Ethylene Inhibition in Plants

  • Compounds like cyclopropane-1,1-dicarboxylic acid (CDA) and its derivatives have been studied for their inhibitory effects on ethylene production in plants, indicating potential applications in agriculture and post-harvest technology (V. Dourtoglou & E. Koussissi, 2000).

properties

IUPAC Name

diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-4-13-8(11)10(6-7(10)3)9(12)14-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZBYRXKFCAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652224
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

CAS RN

106352-19-6
Record name Diethyl 2-methylidenecyclopropane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 5 (43.4 g, 0.156 mol) from Example 1 was added to a vigorously stirred refluxing solution of potassium tert-butoxide (17.5 g, 0.156 mol) in tert-butyl alcohol (500 mL) under nitrogen. The stirring was continued for 15 min. and the mixture was immediately cooled in an ice bath. Acetic acid was then added, the solid portion was filtered off and thoroughly washed with ether. The filtrate was concentrated in vacuo, diluted with ether and the organic layer was washed several times with water. After drying with magnesium sulfate, the solution was evaporated in vacuo and the residue was distilled, bp. 99-93° C./0.3 torr, yield 14.8 g (47%) of a 1:1 mixture of 4+6. This mixture was chromatographed on a silica gel column using first hexanes-ether (40:1) and then (20:1) to give product 6 (7.3 g, 23%) as a colorless liquid.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 2
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 3
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 5
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate
Reactant of Route 6
Diethyl 2-methylenecyclopropane-1,1-dicarboxylate

Citations

For This Compound
1
Citations
S Watanabe, T Kataoka - thieme-connect.com
Previous information regarding this product class can be found in Houben–Weyl, Vol. 9, pp 917–1210. Since the 4th edition of Houben–Weyl was published there have been significant …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.